

Zolertine Hydrochloride synthesis and characterization

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Compound of Interest

Compound Name: Zolertine Hydrochloride

Cat. No.: B1240847

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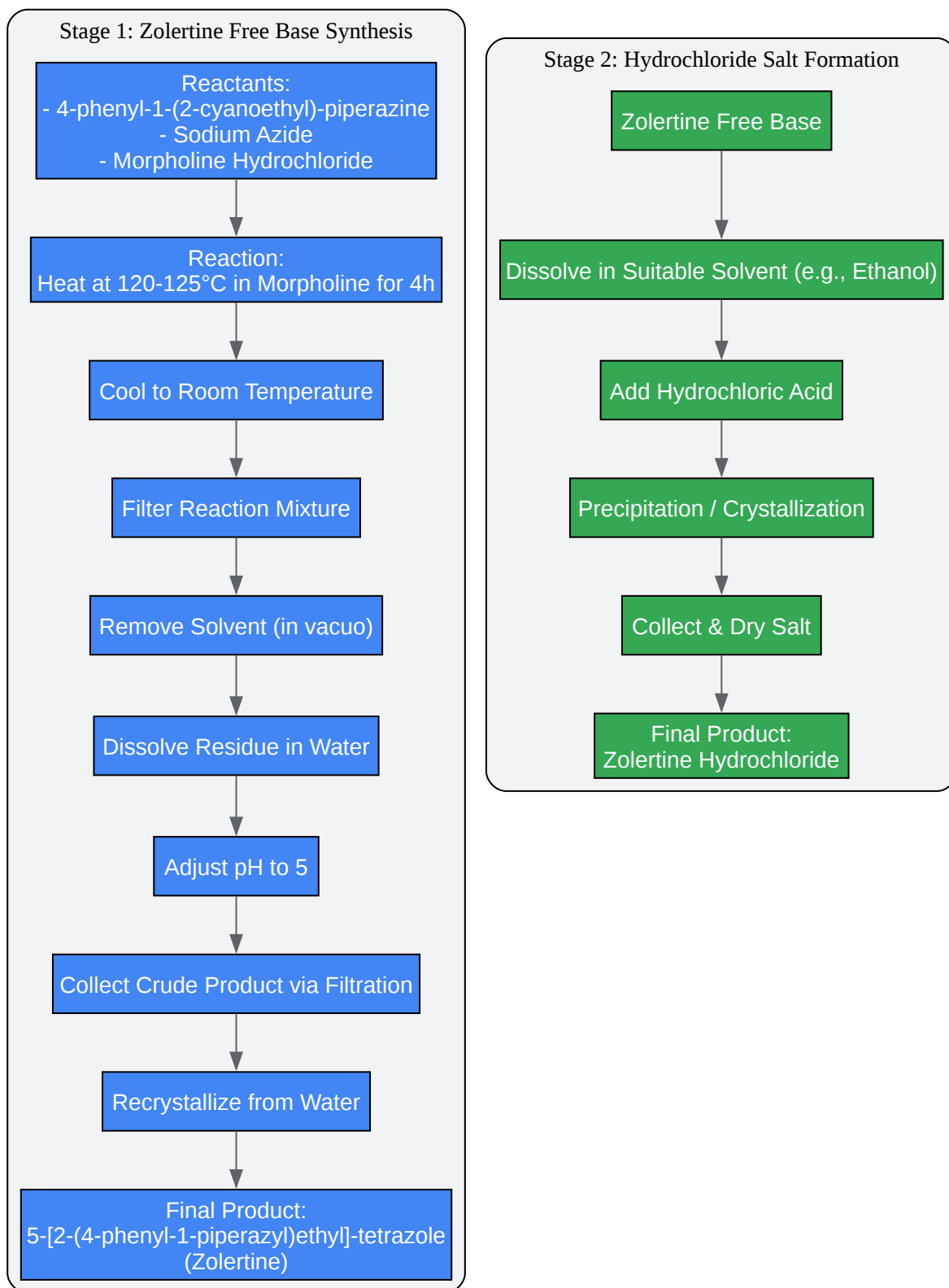
An in-depth technical guide on the synthesis and characterization of **Zolertine Hydrochloride**, tailored for researchers, scientists, and drug development professionals.

Abstract

Zolertine, chemically known as 1-phenyl-4-[2-(1H-tetrazol-5-yl)ethyl]piperazine, is a compound of interest in pharmaceutical research.^[1] Its hydrochloride salt, **Zolertine Hydrochloride** (CAS No: 7241-94-3), is utilized for its potential pharmacological activities.^[2] This document provides a detailed overview of a reported synthesis method for the zolertine free base, its subsequent conversion to the hydrochloride salt, and comprehensive characterization protocols. The content herein is intended to serve as a technical resource, consolidating experimental procedures, data interpretation, and workflow visualizations to support further research and development.

Synthesis of Zolertine Hydrochloride

The synthesis of Zolertine is achieved through the formation of a tetrazole ring from a nitrile precursor. The overall process can be visualized as a two-stage workflow: synthesis of the free base followed by salt formation.



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Caption: Workflow for the synthesis of Zolertine and its conversion to **Zolertine Hydrochloride**.

Experimental Protocol: Synthesis of 5-[2-(4-phenyl-1-piperazyl)ethyl]-tetrazole (Zolertine)

This protocol is adapted from a reported improved synthesis method.^[3]

- **Reaction Setup:** In a suitable reaction vessel, dissolve 4-phenyl-1-(2-cyanoethyl)-piperazine (1.0 mol, 215 g), sodium azide (1.0 mol, 65 g), and morpholine hydrochloride (1.0 mol, 124 g) in morpholine (1 L).^[3]
- **Heating:** Heat the stirred mixture to a temperature of 120-125°C and maintain for 4 hours.^[3]
- **Work-up:** Allow the reaction mixture to cool to room temperature.^[3]
- **Isolation of Crude Product:** Filter the cooled mixture and remove the solvent from the filtrate under vacuum. Take the resulting residue and mix it with water. Adjust the pH of the aqueous solution to 5 to precipitate the crude product.^[3]
- **Purification:** Collect the crude 5-[(4-phenyl-1-piperazyl)ethyl]tetrazole by filtration and dry it. The reported yield of the crude product is 170 g. For further purification, recrystallize the crude solid from water. The final reported yield after recrystallization is 155 g (60% yield).^[3]

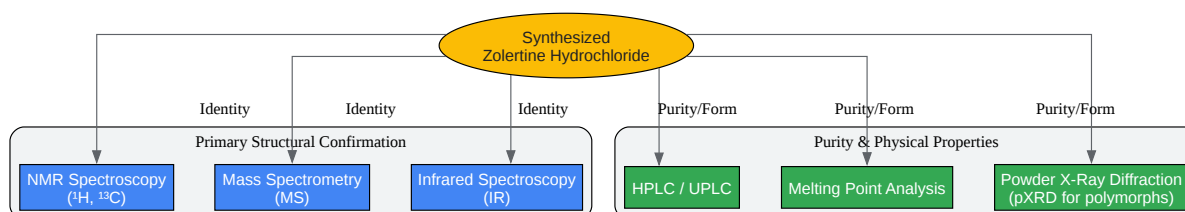
Experimental Protocol: Formation of Zolertine Hydrochloride

- **Dissolution:** Dissolve the purified Zolertine free base in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.
- **Acidification:** Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like ethanol) to the dissolved free base while stirring.
- **Precipitation and Isolation:** The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

- Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **Zolertine Hydrochloride**.

Characterization of Zolertine Hydrochloride

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized **Zolertine Hydrochloride**. This involves a suite of analytical techniques, primarily spectroscopy and spectrometry.



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Caption: Logical workflow for the analytical characterization of **Zolertine Hydrochloride**.

Physical Properties

The physical and chemical properties of the parent compound and its hydrochloride salt are summarized below.

Property	Value	Source
Zolertine (Free Base)		
Molecular Formula	C ₁₃ H ₁₈ N ₆	[1]
Molecular Weight	258.32 g/mol	[1]
Melting Point	190-194 °C (recrystallized)	[3]
Zolertine Hydrochloride		
Molecular Formula	C ₁₃ H ₁₉ ClN ₆	[2]
Molecular Weight	294.78 g/mol	[2]

Spectroscopic and Spectrometric Data

While specific experimental spectra for **Zolertine Hydrochloride** are not provided in the search results, the expected data from key analytical techniques can be predicted based on its known structure.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[4] For hydrochloride salts, solid-state ³⁵Cl NMR can also be a useful technique for characterizing polymorphs.[5][6]

¹ H NMR (Expected Regions)	Approx. δ (ppm)	Description
Aromatic Protons	6.8 - 7.3	Multiplets from the monosubstituted phenyl ring.
Piperazine Protons (Ar-N-CH ₂)	~3.2	Triplet or multiplet.
Piperazine Protons (-N-CH ₂)	~2.8	Triplet or multiplet.
Ethyl Protons (-N-CH ₂ -CH ₂)	~3.0	Triplet.
Ethyl Protons (-CH ₂ -CH ₂ -Tet)	~3.1	Triplet.
Tetrazole N-H	> 10	Broad singlet, may be solvent dependent or exchangeable.

¹³ C NMR (Expected Regions)	Approx. δ (ppm)	Description
Tetrazole Carbon (C5)	~155-160	Quaternary carbon of the tetrazole ring.
Aromatic C (C-N)	~150	Quaternary carbon of the phenyl ring attached to nitrogen.
Aromatic C (CH)	115 - 130	Carbons of the phenyl ring.
Piperazine Carbons	45 - 55	Carbons of the piperazine ring.
Ethyl Carbons	20 - 55	Carbons of the ethyl linker.

2.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Zolertine, the expected molecular ion peak would correspond to the free base.

Parameter	Expected Value
Molecular Ion [M+H] ⁺	m/z ≈ 259.17
Exact Mass (Free Base)	258.1593

2.2.3 Infrared (IR) Spectroscopy

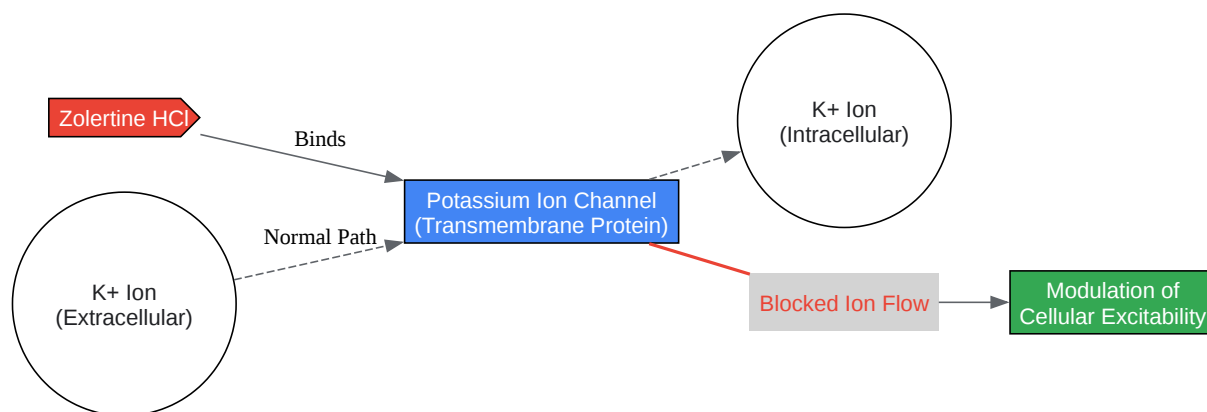
IR spectroscopy helps identify the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (Tetrazole)	3000 - 3400 (broad)
Aromatic C-H Stretch	3000 - 3100
Aliphatic C-H Stretch	2800 - 3000
C=C Stretch (Aromatic)	1450 - 1600
C-N Stretch	1200 - 1350

Mechanism of Action

The precise signaling pathway for Zolertine is not extensively detailed in the available literature. However, some sources suggest it acts as a peptide that binds to and blocks potassium ion channels.^[2] This mechanism is distinct from other phenylpiperazine compounds that may target serotonin receptors.^{[7][8]}

The proposed mechanism involves the binding of Zolertine to a potassium channel, leading to the inhibition of ion flow and subsequent modulation of cellular activity.



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Caption: Proposed mechanism of Zolertine as a potassium channel blocker.

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